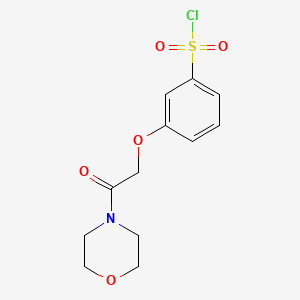
N-benzylpiperazine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylpiperazine-1-sulfonamide is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention in the scientific community due to its potential therapeutic and toxic effects. The compound is characterized by its molecular formula C11H17N3O2S and molecular weight of 255.34 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-benzylpiperazine-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines, which is a highly efficient and environmentally friendly process . Another method includes the use of sulfonyl chlorides derived from thiols by oxidation with reagents like N-chlorosuccinimide, followed by reaction with amines . Additionally, microwave irradiation has been employed to synthesize sulfonamides directly from sulfonic acids or their sodium salts .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale oxidative coupling reactions due to their efficiency and cost-effectiveness. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to streamline the process and reduce waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion of thiols to sulfonyl chlorides using oxidizing agents like N-chlorosuccinimide.
Substitution: Reaction of sulfonyl chlorides with amines to form sulfonamides.
Reduction: Hydrogenolysis of the benzyl group to yield primary sulfonamides.
Common Reagents and Conditions
Oxidizing Agents: N-chlorosuccinimide, hydrogen peroxide, and sulfuryl chloride.
Solvents: Methanol, acetonitrile, and chloroform
Catalysts: Calcium triflimide and DABCO for activating sulfonyl fluorides.
Major Products
The major products formed from these reactions include various sulfonamides, sulfonyl azides, and sulfamides .
Wissenschaftliche Forschungsanwendungen
N-benzylpiperazine-1-sulfonamide has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in molecular imprinting techniques to create molecularly imprinted polymers (MIPs) for drug capture and enrichment.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug design.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylpiperazine: A stimulant that acts on multiple receptors and is used as an alternative to amphetamines.
Phenylpiperazine: Another piperazine derivative with similar stimulant effects.
Sulfonamides: A broad class of compounds with antibacterial properties.
Uniqueness
N-benzylpiperazine-1-sulfonamide stands out due to its specific combination of a piperazine ring and a sulfonamide group, which imparts unique chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its applications in various scientific fields highlight its versatility and significance.
Eigenschaften
Molekularformel |
C11H17N3O2S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
N-benzylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C11H17N3O2S/c15-17(16,14-8-6-12-7-9-14)13-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI-Schlüssel |
LVRRVSNWUOPCSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


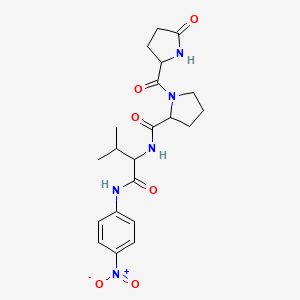
![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)

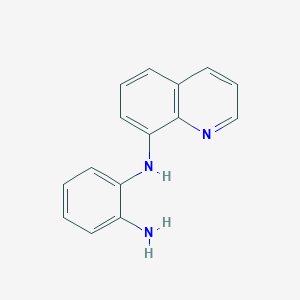
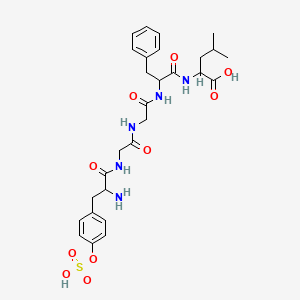
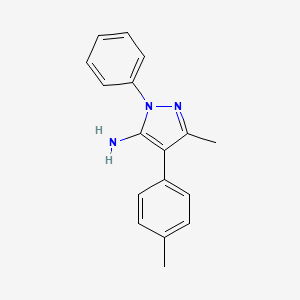
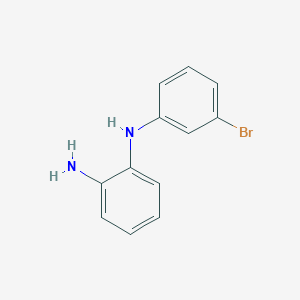


![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B12110013.png)

![acetic acid;2-[[1-[2-[[2-[[6-amino-2-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12110024.png)
